1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520272
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-10-13(15)4-8-17-9-5-13/h14H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNCC12CCOCC2
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane

CAS No.:

Cat. No.: VC13520272

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane -

Specification

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-10-13(15)4-8-17-9-5-13/h14H,4-10H2,1-3H3
Standard InChI Key RZRNKZMLUCKBNW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC12CCOCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC12CCOCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane (IUPAC name: tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate) features a spirocyclic core comprising a 1,4-diazabicyclo[5.5]undecane system fused with an oxolane ring. The Boc (tert-butoxycarbonyl) group at the N1 position serves as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations . Key structural parameters include:

  • Molecular Formula: C₁₃H₂₄N₂O₃

  • Molecular Weight: 268.34 g/mol (calculated from PubChem data )

  • SMILES: O=C(OC(C)(C)C)N1C2(COC3CC2NCC3)CC1

  • InChIKey: FPTKNRKROIULHC-UHFFFAOYSA-N

The spiro junction at position 9 creates a rigid bicyclic system that restricts conformational flexibility, a feature critical for selective receptor interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analyses of related spirocyclic derivatives reveal distinct proton environments. For example, the Boc-protected precursor exhibits characteristic signals for the tert-butyl group (δ 1.43 ppm, singlet) and the spirocyclic protons (δ 2.44–3.81 ppm, multiplet) . Density functional theory (DFT) calculations predict a puckered conformation for the diazaspiro system, with the oxolane ring adopting an envelope geometry to minimize steric strain .

Synthetic Methodologies

Core Synthesis via Epoxide Ring-Opening

The synthesis of 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane derivatives typically begins with N-Boc-piperidone (6), as outlined in Scheme 1 of the referenced medicinal chemistry study :

  • Epoxidation: Treatment of 6 with the Corey–Chaykovsky reagent generates an intermediate epoxide (7).

  • Ring-Opening: Reaction of 7 with arylamines (8) under thermal conditions yields aminoalcohols (9) via nucleophilic attack at the less hindered epoxide carbon.

  • Acylation and Cyclization: Acylation of 9 with chloropropionyl chloride (10) followed by intramolecular cyclization using potassium tert-butoxide forms the spirocyclic lactam (12).

  • Boc Deprotection and Functionalization: Acidic removal of the Boc group and subsequent N-alkylation installs diverse substituents (e.g., phenethyl groups) to yield target compounds (15) .

Table 1: Key Intermediates in Spirocyclic Synthesis

IntermediateRoleYield (%)Reference
7Epoxide precursor77
9Aminoalcohol85–90
12Spirocyclic lactam84

Pharmacological Applications

Dual MOR/σ1R Activity

Derivatives of 1-Boc-9-oxa-1,4-diazaspiro[5.5]undecane exhibit nanomolar affinity for MOR and σ1R, as demonstrated by radioligand binding assays . For instance:

  • Compound 15c: MOR K₁ = 7 ± 6 nM; σ1R K₁ = 6 ± 0.4 nM .

  • Compound 15e: MOR EC₅₀ = 0.2 ± 0.1 nM (full agonist, Eₘₐₓ = 96%) .

The spirocyclic scaffold’s rigidity enhances selectivity over κ- and δ-opioid receptors, mitigating dysphoric and hallucinogenic side effects associated with traditional opioids .

Table 2: Pharmacological Profiles of Selected Derivatives

CompoundMOR K₁ (nM)σ1R K₁ (nM)EC₅₀ (nM)cLogP
15c7 ± 66 ± 0.414 ± 24.2
15d3 ± 26 ± 11 ± 0.34.7
15e1 ± 0.110 ± 40.2 ± 0.15.1

Structure-Activity Relationships (SAR)

  • N-Substituents: Phenethyl groups at N9 improve MOR affinity (e.g., 15d vs. 15c) .

  • Stereochemistry: The (R)-enantiomer of 15c (15cR) shows 8-fold higher MOR binding than the (S)-form (15cS) .

  • Spirocyclopropyl Modifications: Introducing a spirocyclopropyl moiety (15m) maintains potency (MOR K₁ = 15 ± 2 nM) while reducing hERG channel liability (IC₅₀ = 1.2 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator